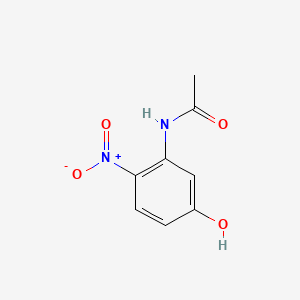

N-(5-hydroxy-2-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H8N2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 5-position and a nitro group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by hydroxylation. One common method includes the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetamides.

Applications De Recherche Scientifique

Chemistry: N-(5-hydroxy-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: this compound has potential therapeutic applications due to its structural similarity to other bioactive compounds. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mécanisme D'action

The mechanism of action of N-(5-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the nitro group can participate in redox reactions, modulating the compound’s biological activity .

Comparaison Avec Des Composés Similaires

- N-(2-hydroxy-5-nitrophenyl)acetamide

- N-(2-hydroxy-3-nitrophenyl)acetamide

- N-(2-hydroxy-5-nitrosophenyl)acetamide

Comparison: N-(5-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positions of the hydroxyl and nitro groups on the phenyl ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry .

Activité Biologique

N-(5-hydroxy-2-nitrophenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a hydroxyl group and a nitro group on the phenyl ring, which influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the nitro group can participate in redox reactions, modulating the compound's biological activity. This dual functionality allows the compound to act as both a substrate and an inhibitor in enzymatic reactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds with similar structures demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have shown that derivatives of this compound possess minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria like Bacillus subtilis and Escherichia coli .

Anti-inflammatory and Antioxidant Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, this compound has shown protective effects against acute kidney injury by reducing inflammation and oxidative stress. It was found to down-regulate pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB), while up-regulating protective genes like heme oxygenase-1 (HO-1) .

Phytotoxicity and Plant Interaction

Research has also explored the phytotoxic effects of this compound on plants. In studies involving Arabidopsis thaliana, exposure to the compound resulted in altered gene expression profiles, particularly upregulating genes associated with pathogen response . This suggests that while the compound may have potential agricultural applications, it could also pose risks to certain plant species.

Study on Acute Kidney Injury

In a study involving glycerol-induced acute kidney injury in mice, this compound was administered alongside gold nanoparticles conjugated with the compound. The results indicated significant renal protection through mechanisms involving reduced inflammation and oxidative damage. Histological analysis showed preserved kidney architecture in treated animals compared to controls .

Microbial Interaction Studies

Another investigation focused on the microbial degradation of this compound by soil bacteria. The study revealed that certain bacterial strains could metabolize the compound into less toxic derivatives, highlighting its potential environmental impact and the role of microorganisms in bioremediation processes .

Data Summary

Propriétés

IUPAC Name |

N-(5-hydroxy-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(12)2-3-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYFITVQMIFCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.